molecular formula C17H18N2O5S2 B2929798 Ethyl 2-oxo-2-((1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)acetate CAS No. 1207048-44-9

Ethyl 2-oxo-2-((1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)acetate

Cat. No. B2929798
CAS RN: 1207048-44-9
M. Wt: 394.46
InChI Key: RCVSACWXJPBWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-oxo-2-((1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)acetate is a useful research compound. Its molecular formula is C17H18N2O5S2 and its molecular weight is 394.46. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-oxo-2-((1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-oxo-2-((1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Computational Studies

The study of the crystal structure, Hirshfeld surface analysis, and density functional theory (DFT) studies of related ethyl compounds reveals insights into their molecular interactions, which are crucial for understanding their behavior in different environments. Such studies, including the work on "ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate," highlight the importance of weak hydrogen bonds and π–π interactions in stabilizing molecular structures (Yassir Filali Baba et al., 2019).

Biological Evaluation and Molecular Docking

Research focusing on quinazolinone-based derivatives, including studies on compounds similar to "Ethyl 2-oxo-2-((1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)acetate," reveals their potential as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases. These findings suggest promising applications in cancer therapy, as demonstrated by their cytotoxic activity against various human cancer cell lines (Y. Riadi et al., 2021).

Antimicrobial Agents

Synthesized compounds related to tetrahydroquinoline derivatives have been investigated for their antimicrobial properties. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities, suggesting their use as potential antimicrobial agents (N. Desai et al., 2007).

Spectroscopic Analysis and Molecular Docking

Investigations into the spectroscopic properties and molecular docking studies of compounds like "Ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate" provide insights into their electronic structures and potential biological interactions. These studies are crucial for understanding the molecular basis of their activity and designing molecules with improved efficacy (A. El-Azab et al., 2016).

Anticancer Activity

Research on the synthesis and evaluation of quinazoline derivatives for their cytotoxic activity against cancer cell lines highlights the potential of these compounds in developing new anticancer agents. Such studies demonstrate moderate to high levels of antitumor activities, indicating the therapeutic potential of these compounds (C. T. Nguyen et al., 2019).

properties

IUPAC Name

ethyl 2-oxo-2-[(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S2/c1-2-24-17(21)16(20)18-13-8-7-12-5-3-9-19(14(12)11-13)26(22,23)15-6-4-10-25-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVSACWXJPBWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CS3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxo-2-((1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)acetate

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